7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various substituents such as a chloro group, a sulfonyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Formation of the Quinazoline Moiety: The quinazoline ring can be constructed through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of Substituents: The chloro, sulfonyl, and ethoxyphenyl groups can be introduced through various substitution reactions, using reagents such as chlorinating agents, sulfonyl chlorides, and ethoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group may yield phenolic derivatives, while reduction of the sulfonyl group may produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is of interest due to its potential therapeutic properties. Researchers may explore its activity against various diseases, such as cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular targets could lead to the development of new drugs.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties could be harnessed to create materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways, leading to the compound’s observed effects. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-hydroxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a hydroxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethoxy group, in particular, may confer distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-4-34-19-9-7-18(8-10-19)27-23-21-14-17(26)6-12-22(21)31-24(28-23)25(29-30-31)35(32,33)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUVRPAMADOOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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